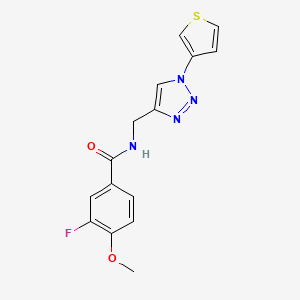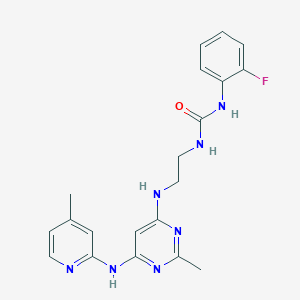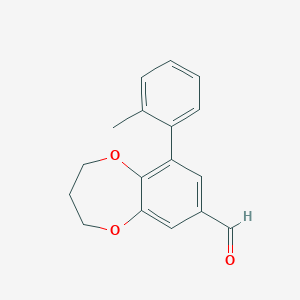![molecular formula C10H18N2O B2615837 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 912764-09-1](/img/structure/B2615837.png)
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a chemical compound with a complex structure. It contains a total of 33 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 eight-membered ring, 2 secondary amines (aliphatic), and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes two six-membered rings and one eight-membered ring. The molecule also contains two secondary amines (aliphatic) and one secondary alcohol .Mécanisme D'action
The mechanism of action of 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a key role in the immune response and can help to destroy cancer cells. This compound has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to destroy cancer cells. This compound can also inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve the tumor and prevent its growth. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been extensively studied, which means that there is a large body of scientific literature on its properties and potential uses. However, this compound also has some limitations for lab experiments. It can be difficult to work with, as it is highly reactive and can be unstable under certain conditions. In addition, it can be toxic at high doses, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of interest is the development of new synthesis methods that can produce this compound more efficiently and with higher yields. Another area of interest is the exploration of this compound's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Finally, there is ongoing research into the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Méthodes De Synthèse
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dimethylpyrazine with ethyl acrylate to produce 1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]non-6-ene. This compound is then oxidized using potassium permanganate to produce this compound.
Applications De Recherche Scientifique
1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, prostate cancer, and lung cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-10-6-11-4-9(2,8(10)13)5-12-7-10/h11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMWWKOGIPYPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CNCC(C1=O)(CNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide](/img/structure/B2615754.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)
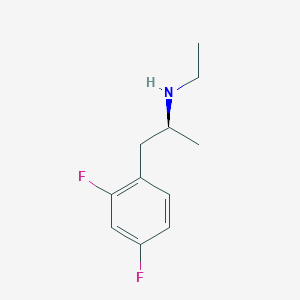
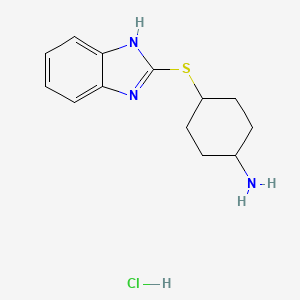
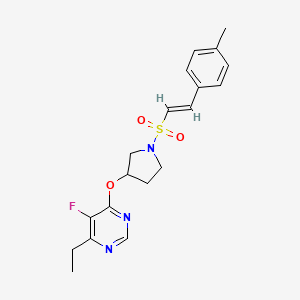

![2-tert-butyl-1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2615762.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2615763.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2615765.png)
![(2-Chloro-6-fluorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2615767.png)
